MRGPRX4 modulator-1 is a significant compound within the MRGPRX family of receptors, particularly recognized for its role in mediating cholestatic itch. This compound functions as an agonist for the Mas-related G protein-coupled receptor X4, which has been implicated in various physiological responses, especially in the context of bile acid signaling . The MRGPRX4 receptor is primarily activated by specific bile acids, making it a potential target for therapeutic interventions in conditions associated with chronic itch and inflammation .
MRGPRX4 modulator-1 is derived from extensive research into the interactions between bile acids and the MRGPRX4 receptor. It is classified as a small molecule modulator that selectively activates MRGPRX4 without significantly affecting other G protein-coupled receptors. The compound has been shown to possess a high selectivity profile, with minimal off-target effects on other receptors .
The synthesis of MRGPRX4 modulator-1 involves several key steps:
The molecular structure of MRGPRX4 modulator-1 is characterized by its interaction with the MRGPRX4 receptor, which has a complex three-dimensional conformation influenced by its amino acid sequence. Key structural features include:
The primary chemical reactions involving MRGPRX4 modulator-1 focus on its activation of the MRGPRX4 receptor. Upon binding to the receptor, the following processes occur:
These reactions are critical for understanding how MRGPRX4 modulator-1 can influence physiological responses related to itch and pain.
The mechanism of action of MRGPRX4 modulator-1 involves several steps:
Data from various assays indicate that deoxycholic acid exhibits the highest potency as an agonist at approximately 2.7 μM EC50 value in activating MRGPRX4 .
Relevant data indicates that modifications to hydroxylation patterns significantly influence its agonistic activity against MRGPRX4 .
MRGPRX4 modulator-1 holds promise in several scientific applications:
MRGPRX4 modulator-1 (chemical name: undisclosed; CAS 2492596-61-7) was developed as a potent antagonist targeting the Mas-related G protein-coupled receptor X4 (MRGPRX4), a class A GPCR implicated in cholestatic itch, pain, and autoimmune disorders [1] [3]. The compound (molecular formula: C₁₆H₁₃ClF₃NO₃; molecular weight: 359.73 g/mol) emerged from structure-based drug design leveraging cryo-electron microscopy (cryo-EM) insights into MRGPRX4's architecture [7] [10]. Key structural features of MRGPRX4 exploited during design included:
The core scaffold of MRGPRX4 modulator-1 integrates a chlorinated benzimidazole ring linked to a trifluoromethyl phenyl ether, optimizing hydrophobic burial and halogen bonding with residues like Tyr₁₈₇ᴱᶜˡ² [1] [10]. Rational optimization focused on enhancing antagonist potency against MRGPRX4's constitutive activity, evidenced by high basal Gq signaling [2] [10].
Table 1: Key Physicochemical and Biological Properties
| Property | Value |
|---|---|
| Molecular Weight | 359.73 g/mol |
| CAS Registry Number | 2492596-61-7 |
| Antagonist IC₅₀ (MRGPRX4) | < 100 nM |
| Solubility | 100 mg/mL in DMSO |
| Primary Indications | MRGPRX4-dependent itch/pain |
Systematic SAR studies identified critical pharmacophores governing MRGPRX4 antagonism [1] [3] [6]:
Replacement with methyl or hydrogen decreased IC₅₀ by >10-fold due to reduced hydrophobic interactions with Phe₂₃₂⁶.⁴⁴ and Leu₁₁₇³.⁴⁰ [1] [10].
Chlorinated Benzimidazole Core:
Methyl substitution at position 2 improved solubility but compromised receptor occupancy (ΔIC₅₀: +120 nM) [3].
Carboxylic Acid Linker:
Polymorphisms in MRGPRX4 (e.g., S83L, prevalent in 18% of Europeans) significantly altered modulator efficacy. The S83L variant reduced antagonist affinity by 3.5-fold due to steric hindrance in the orthosteric pocket [4] [10].
Table 2: Impact of MRGPRX4 Modulator-1 Structural Modifications on Antagonist Potency
| Modification Site | Chemical Change | IC₅₀ Shift vs. Parent | Key Interaction Affected |
|---|---|---|---|
| Benzimidazole-C6 | Cl → H | >10-fold increase | Halogen bonding (Tyr₁₈₇ᴱᶜˡ²) |
| Phenyl ether substituent | CF₃ → CH₃ | 8-fold increase | Hydrophobic burial (Phe₂₃₂⁶.⁴⁴) |
| Carboxyl group | COOH → COOCH₃ | Activity lost | Ionic bond (Arg₁₃₆³.³⁶) |
| Benzimidazole-C2 | H → CH₃ | 2-fold increase | Solubility enhancement |
MRGPRX4 modulator-1 exhibited >100-fold selectivity for MRGPRX4 over other human MRGPRX subtypes, validated through calcium mobilization and IP₁ accumulation assays [1] [2] [10]:
Modulator-1 showed negligible activity (IC₅₀ > 10 μM) against MRGPRX2 due to repulsion between its anionic carboxylate and Glu₁₆₄⁴.⁶⁰ [7] [10].
MRGPRX1/X3 Cross-Reactivity:
No inhibition at 1 μM against MRGPRX1 (chloroquine receptor) or MRGPRX3 (orphan receptor), attributed to divergent TM5 residues (e.g., Thr₁₉₃⁵.⁴⁷ in MRGPRX4 vs. Lys¹⁹⁰⁵.⁴⁷ in MRGPRX3) [8] [10].
RAMP2 Co-Expression Effects:
Table 3: Selectivity Profile of MRGPRX4 Modulator-1 Across MRGPR Family Receptors
| Receptor | Physiological Role | Antagonist IC₅₀ | Selectivity Ratio (vs. MRGPRX4) |
|---|---|---|---|
| MRGPRX4 | Bile acid-induced itch | 85 ± 12 nM | 1.0 (reference) |
| MRGPRX2 | Mast cell degranulation | >10 μM | >117 |
| MRGPRX1 | Chloroquine pruritus | >10 μM | >117 |
| MRGPRX3 | Orphan receptor | >10 μM | >117 |
| MRGPRD | β-alanine signaling | >10 μM | >117 |
The compound's selectivity was further confirmed using PRESTO-Tango β-arrestin recruitment assays, showing no off-target activity against 168 GPCRs at 1 μM [4] [10]. Molecular dynamics simulations attributed selectivity to steric occlusion in MRGPRX2's extracellular loop 2 (ECL2), which adopts a conformation obstructing modulator-1's benzimidazole ring [7] [10].
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